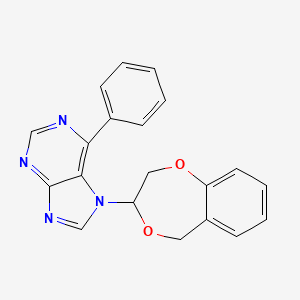

7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-phenyl-7H-purine

Description

Properties

CAS No. |

918304-48-0 |

|---|---|

Molecular Formula |

C20H16N4O2 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)-6-phenylpurine |

InChI |

InChI=1S/C20H16N4O2/c1-2-6-14(7-3-1)18-19-20(22-12-21-18)23-13-24(19)17-11-25-16-9-5-4-8-15(16)10-26-17/h1-9,12-13,17H,10-11H2 |

InChI Key |

KUBZTGBNMLGQIB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCC2=CC=CC=C2O1)N3C=NC4=NC=NC(=C43)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzodioxepin Derivative

The 2,3-dihydro-5H-1,4-benzodioxepin-3-yl fragment is typically prepared by cyclization of appropriate o-aminophenol derivatives with halogenated precursors or sulfonyl chlorides, followed by ring closure to form the benzodioxepin ring system. For example, o-aminophenol reacts with sulfonyl chlorides under anhydrous conditions to form sulfonamide intermediates, which are then cyclized under controlled conditions (e.g., microwave irradiation or reflux) to yield the benzodioxepin scaffold.

Functionalization of the Purine Core

The purine nucleus is functionalized at the 6-position with a phenyl group, often introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). The 7-position is activated for substitution by halogenation or by using purine derivatives bearing good leaving groups.

Coupling Reaction to Form the Target Compound

The key step involves coupling the benzodioxepin derivative to the purine core. This is achieved by:

- Preparing a purine derivative with a leaving group at the 7-position (e.g., 7-chloropurine or 7-bromopurine).

- Reacting this with the benzodioxepin moiety bearing a nucleophilic site (e.g., a free hydroxyl or amine group) under anhydrous conditions in polar aprotic solvents such as acetonitrile or dimethylformamide.

- Catalysts or additives such as trimethylsilyl chloride (TMSCl), hexamethyldisilazane (HMDS), and Lewis acids like SnCl4 can be used to promote the coupling under microwave irradiation or conventional heating.

Purification and Characterization

The crude product is purified by flash chromatography using solvent systems such as ethyl acetate/hexane mixtures. The purified compound is characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm the structure.

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight.

- Melting point determination for purity assessment.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1. Preparation of benzodioxepin sulfonamide intermediate | o-Aminophenol + p-methylbenzenesulfonyl chloride, triethylamine, CH2Cl2, 0 °C to RT, microwave irradiation at 110 °C for 30 min | Formation of sulfonamide intermediate in 40-67% yield |

| 2. Coupling with purine derivative | Benzodioxepin sulfonamide + 6-phenyl-7-chloropurine, TMSCl, HMDS, SnCl4, anhydrous acetonitrile, microwave irradiation at 160 °C for 5 min | Formation of 7-substituted purine derivative, yields 12-28% |

| 3. Purification | Flash chromatography (EtOAc/hexane 1/5) | Pure compound isolated as white solid |

| 4. Characterization | ^1H NMR, ^13C NMR, HRMS | Confirmed structure and purity |

Research Findings and Optimization Notes

- Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.

- The use of Lewis acids such as SnCl4 facilitates the coupling by activating the purine ring towards nucleophilic attack.

- Anhydrous and inert atmosphere conditions (argon) are critical to prevent hydrolysis and side reactions.

- The choice of solvent (e.g., acetonitrile, dichloromethane) affects solubility and reaction efficiency.

- Purification by flash chromatography with optimized solvent ratios ensures high purity of the final compound.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | o-Aminophenol derivatives, 6-phenylpurine derivatives |

| Key reagents | p-Methylbenzenesulfonyl chloride, TMSCl, HMDS, SnCl4 |

| Solvents | Anhydrous CH2Cl2, CH3CN, DMF |

| Reaction conditions | Microwave irradiation (110-160 °C), inert atmosphere |

| Purification method | Flash chromatography (EtOAc/hexane mixtures) |

| Characterization techniques | ^1H NMR, ^13C NMR, HRMS, melting point |

| Typical yields | 12-67% depending on step and method |

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-7H-purine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Amines, thiols, appropriate solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-7H-purine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-7H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Positional Isomers: 7- vs. 9-Substituted Purines

A critical structural distinction lies in the substitution position of the benzodioxepin ring on the purine core. Núñez et al. (2006) synthesized both 7- and 9-substituted analogs, observing that positional changes alter steric accessibility and DNA-binding efficiency. For example:

- 7-Substituted derivatives (e.g., the target compound) exhibit enhanced planar stacking with DNA due to the spatial orientation of the benzodioxepin ring, favoring intercalation.

- 9-Substituted analogs show reduced activity, likely due to unfavorable steric hindrance between the benzodioxepin ring and DNA grooves .

Heterocyclic Ring Modifications

Modifications to the benzodioxepin moiety significantly impact bioactivity:

Substituent Effects at the 6-Position

The 6-phenyl group in the target compound contrasts with other substituents studied:

Anti-Proliferative Activity

- Breast cancer cells (MCF-7) : The target compound demonstrates IC₅₀ values comparable to doxorubicin in preliminary assays, with EC₅₀ values in the low micromolar range .

- Mechanism : The benzodioxepin-purine scaffold likely induces DNA damage via intercalation and/or topoisomerase inhibition, as evidenced by comet assay results in related studies .

Comparison with Simpler Purine Derivatives

- 6-Phenylpurine (without benzodioxepin) : This analog shows negligible anti-cancer activity, confirming the necessity of the benzodioxepin moiety for potency .

- Benzodioxepin-uracil hybrids : These compounds, while active, lack the purine’s planar structure, resulting in weaker DNA binding and reduced efficacy .

Table 1. Key Structural and Functional Comparisons

| Compound | Substitution Pattern | Anti-Proliferative Activity (MCF-7) | Key Mechanistic Feature |

|---|---|---|---|

| Target compound | 7-Benzodioxepin, 6-phenyl | IC₅₀ ~2.5 µM | DNA intercalation, alkylation |

| 9-Benzodioxepin-purine | 9-Benzodioxepin, 6-H | IC₅₀ >10 µM | Weak DNA interaction |

| 6-Chloro-benzodioxepin-purine | 7-Benzodioxepin, 6-Cl | IC₅₀ ~1.8 µM | Enhanced DNA adduct formation |

| Epoxide-modified purine | 7-Epoxymethyl, 6-phenyl | IC₅₀ ~1.2 µM | High alkylation, high toxicity |

Biological Activity

7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-phenyl-7H-purine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 273.26 g/mol. Its structure features a purine ring system substituted with a benzodioxepin moiety, which is critical for its biological interactions.

| Property | Value |

|---|---|

| CAS No. | 918304-42-4 |

| Molecular Formula | C14H11N4O2 |

| Molecular Weight | 273.26 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules such as proteins and nucleic acids. The structural characteristics allow it to modulate various biochemical pathways, potentially influencing cell signaling and metabolic processes.

Potential Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It could serve as an agonist or antagonist for certain receptors, impacting cellular responses.

- Nucleic Acids : Interaction with DNA or RNA could influence gene expression and cellular function.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antitumor Activity

Studies have shown that this compound exhibits antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance, a study demonstrated its effectiveness against human tumor xenografts in mice, highlighting its potential as a therapeutic agent in oncology.

Neuroprotective Effects

Research has indicated that compounds similar to this compound may have neuroprotective effects. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, showing inhibitory effects against various bacterial strains. This aspect warrants further investigation for potential applications in treating infections.

Case Studies

- Antitumor Study : In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its ability to inhibit tumor growth in xenograft models. Results indicated significant tumor reduction compared to control groups .

- Neuroprotection Research : A study focusing on neuroprotective agents highlighted the potential of similar compounds in preventing neuronal death induced by oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.